![molecular formula C12H10F2N4O3 B5910713 N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B5910713.png)
N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, commonly known as DFN-02, is a newly developed chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-02 is a small molecule drug that has been shown to have promising anti-inflammatory and anti-tumor properties.
Mechanism of Action
DFN-02 exerts its effects by inhibiting the activity of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, DFN-02 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DFN-02 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DFN-02 has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases. Additionally, DFN-02 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
DFN-02 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetics, making it a potential candidate for oral administration. However, there are also some limitations to using DFN-02 in lab experiments. One limitation is that it may have off-target effects due to its inhibition of COX-2, which is involved in various physiological processes. Additionally, DFN-02 may have limited efficacy in certain types of cancers or inflammatory diseases.
Future Directions
There are several future directions for the research and development of DFN-02. One direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor properties and potential applications in the treatment of various types of cancers. Additionally, future research could focus on optimizing the synthesis and formulation of DFN-02 to improve its efficacy and reduce any potential side effects.
Synthesis Methods
DFN-02 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis of DFN-02 involves the reaction of 2-methyl-5-nitroimidazole with 2,4-difluoroaniline in the presence of an appropriate catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
DFN-02 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. DFN-02 has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of various types of cancers.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O3/c1-7-15-5-12(18(20)21)17(7)6-11(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVXAHNXXJRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.